
N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a synthetic organic compound that features an adamantane moiety, a phenyl group, and a phenylsulfanyl group The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves the reaction of adamantanecarboxylic acid with phenylsulfanylacetamide under specific conditions. One method involves the use of enamides as intermediates, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate, with the reaction proceeding at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reactants, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The adamantane moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with biological membranes, potentially altering their properties and affecting cellular processes. The phenylsulfanyl group may participate in redox reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(ADAMANTAN-1-YL)-2-PHENYLACETAMIDE: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.
N-(ADAMANTAN-1-YL)-2-(PHENYLSULFANYL)ACETAMIDE: Similar structure but without the phenyl group, affecting its overall stability and reactivity.
Uniqueness
N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the presence of both the adamantane and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H27NOS |
|---|---|
Peso molecular |
377.5g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C24H27NOS/c26-23(25-24-14-17-11-18(15-24)13-19(12-17)16-24)22(20-7-3-1-4-8-20)27-21-9-5-2-6-10-21/h1-10,17-19,22H,11-16H2,(H,25,26) |
Clave InChI |
FEBMTBCAYYMSQQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(C4=CC=CC=C4)SC5=CC=CC=C5 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(C4=CC=CC=C4)SC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


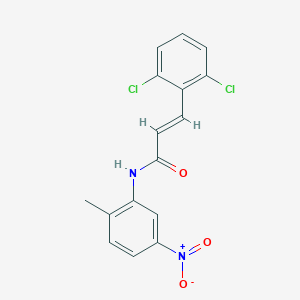
![N'-(4-isopropylbenzylidene)-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furohydrazide](/img/structure/B457369.png)
![4-bromo-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B457371.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457373.png)

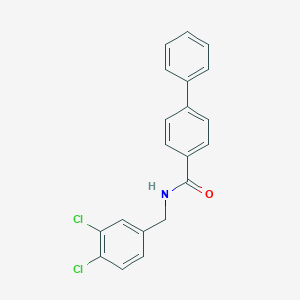
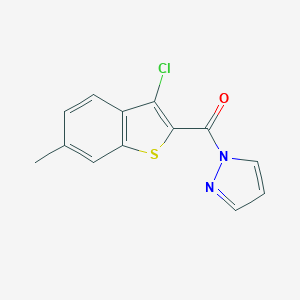
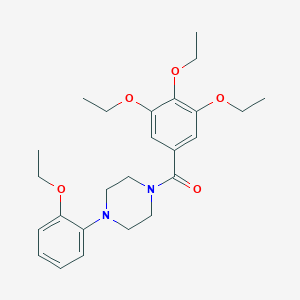
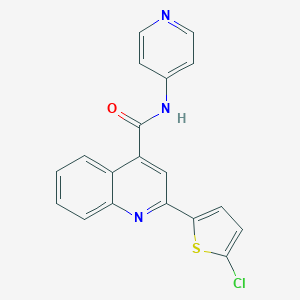
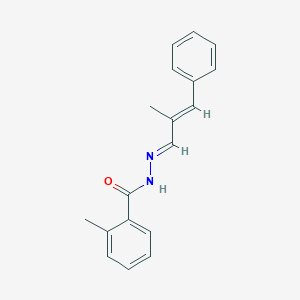
![2-(4-Ethoxyphenyl)-4-[(4-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B457383.png)
![2-{[3-(2-Furyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B457385.png)
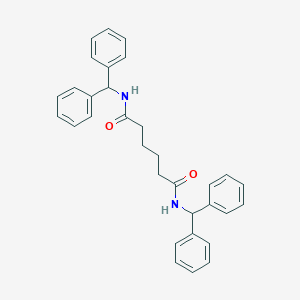
![N-[1-(1-adamantyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B457389.png)
